![molecular formula C12H14Cl2N2O B6329010 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine CAS No. 1240569-52-1](/img/structure/B6329010.png)
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds . For instance, 3,5-dichlorobenzoyl chloride has been used in the synthesis of 3,4-dichlorophenylacetic acid . It’s prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 3,4-dichlorobenzoyl chloride , which is used in the synthesis of various benzamide derivatives . These derivatives have a wide range of applications in physical, chemical, and biological properties .
Mode of Action
It is known that 3,4-dichlorobenzoyl chloride, a key component of the compound, reacts with arylamine compounds to produce a series of dichlorobenzamide derivatives . This suggests that 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine may interact with its targets in a similar manner.
Biochemical Pathways
It is known that benzamide derivatives, which can be synthesized from 3,4-dichlorobenzoyl chloride, have various applications in the fields of medicines, industry, and biology . This suggests that the compound may influence a variety of biochemical pathways.
Result of Action
It is known that some analogous derivatives of 3,4-dichlorobenzoyl chloride have shown biological activity, such as antitumoral and anticonvulsive activities . This suggests that the compound may have similar effects.
properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCRESFGSOMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine |
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